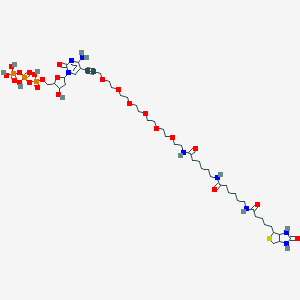
Biotin-36-dctp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-36-dctp is a modified nucleotide that is widely used in scientific research to study DNA replication and repair mechanisms. It is a radioactive compound that can be incorporated into DNA molecules during replication, allowing researchers to track the movement of DNA and identify the specific enzymes involved in the process.
Wirkmechanismus
Biotin-36-dctp is incorporated into DNA molecules during replication through the action of DNA polymerases. These enzymes recognize the biotin-36-dctp molecule and incorporate it into the growing DNA strand. Once incorporated, the biotin-36-dctp molecule can be detected using a variety of techniques, including autoradiography and immunological detection methods.
Biochemische Und Physiologische Effekte
Biotin-36-dctp is a radioactive compound that can potentially have harmful effects on living organisms. However, it is typically used in very small quantities and is not known to have any significant toxic effects. Biotin-36-dctp is incorporated into DNA molecules during replication, but it does not appear to have any significant effects on DNA structure or function.
Vorteile Und Einschränkungen Für Laborexperimente
Biotin-36-dctp is a highly specific and sensitive tool for studying DNA replication and repair mechanisms. It allows researchers to label and track specific DNA sequences, which can be useful for identifying the enzymes involved in these processes. However, biotin-36-dctp is a radioactive compound that requires special handling and disposal procedures. It is also relatively expensive and may not be readily available in all research settings.
Zukünftige Richtungen
There are many potential future directions for research involving biotin-36-dctp. One area of focus is the development of new techniques for incorporating biotin-36-dctp into DNA molecules. This could include the use of modified nucleotides or new DNA polymerases that are more efficient at incorporating biotin-36-dctp. Another area of focus is the development of new detection methods for biotin-36-dctp. This could include the use of new imaging techniques or the development of more sensitive detection methods. Finally, there is a need for more research on the long-term effects of biotin-36-dctp on living organisms. This could include studies on the potential health effects of exposure to low levels of biotin-36-dctp over extended periods of time.
Synthesemethoden
Biotin-36-dctp is synthesized by introducing a radioactive isotope of carbon (carbon-14) into a dctp molecule, which is then coupled with biotin to create biotin-36-dctp. The synthesis process involves several steps, including nucleotide purification, radiolabeling, and biotinylation. The final product is a highly purified and stable compound that can be used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Biotin-36-dctp is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful for identifying the specific enzymes involved in DNA replication and repair, as well as for tracking the movement of DNA molecules during these processes. Biotin-36-dctp can be incorporated into DNA molecules during replication, allowing researchers to label and track specific DNA sequences. This technique is useful for identifying the enzymes involved in DNA replication and repair, as well as for studying the effects of mutations and other genetic abnormalities on these processes.
Eigenschaften
CAS-Nummer |
145396-05-0 |
|---|---|
Produktname |
Biotin-36-dctp |
Molekularformel |
C46H79N8O23P3S |
Molekulargewicht |
1237.1 g/mol |
IUPAC-Name |
[[5-[4-amino-2-oxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C46H79N8O23P3S/c47-44-34(31-54(46(60)53-44)42-30-36(55)37(75-42)32-74-79(64,65)77-80(66,67)76-78(61,62)63)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-50-41(58)13-4-2-8-15-48-39(56)12-3-1-7-16-49-40(57)14-6-5-11-38-43-35(33-81-38)51-45(59)52-43/h31,35-38,42-43,55H,1-8,11-30,32-33H2,(H,48,56)(H,49,57)(H,50,58)(H,64,65)(H,66,67)(H2,47,53,60)(H2,51,52,59)(H2,61,62,63) |
InChI-Schlüssel |
SKUVIJKENNLWRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
biotin-36-dCTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)



![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)



